5-Tert-butyl-2-methoxyphenol
Description
Structure
3D Structure
Properties
CAS No. |
69770-00-9 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
5-tert-butyl-2-methoxyphenol |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)8-5-6-10(13-4)9(12)7-8/h5-7,12H,1-4H3 |
InChI Key |
PUGXFORZVIPNNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)O |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of 5 Tert Butyl 2 Methoxyphenol
Oxidative Reactivity and Radical Scavenging Mechanisms of Phenolic Hydroxyls
Phenolic compounds are well-known for their antioxidant properties, which arise from the ability of the hydroxyl (-OH) group to neutralize free radicals. 5-tert-butyl-2-methoxyphenol shares this characteristic, engaging in radical scavenging through several key mechanisms. The primary, unstable phenoxy free radical of similar compounds, like 2-tert-butyl-4-methoxyphenol (B74144) (BHA), has been generated and detected in laboratory settings, confirming this pathway. researchgate.net The efficiency of these mechanisms is modulated by the compound's molecular structure.
The most common mechanism by which phenolic antioxidants neutralize radicals is Hydrogen Atom Transfer (HAT). acs.orgscripps.edu In this process, the phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively neutralizing the radical and forming a stable phenoxy radical in its place.
ArOH + R• → ArO• + RH
This reaction is a concerted movement of a proton and an electron in a single kinetic step. acs.orgscripps.edu The feasibility of the HAT pathway is largely dependent on the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE facilitates the hydrogen donation. The substituents on the aromatic ring influence this BDE; electron-donating groups, such as the methoxy (B1213986) and tert-butyl groups in this compound, can stabilize the resulting phenoxy radical, thereby lowering the O-H BDE and enhancing the rate of hydrogen atom transfer.
An alternative pathway for radical scavenging is a stepwise mechanism involving Single Electron Transfer (SET) followed by proton transfer. canada.capnas.org In this mechanism, the phenol (B47542) first donates an electron to the free radical, forming a phenol radical cation and an anion. Subsequently, the radical cation transfers a proton to a proton acceptor, which could be the anion formed in the first step or a solvent molecule, to yield the more stable phenoxy radical.
Step 1 (SET): ArOH + R• → [ArOH]•+ + R:⁻ Step 2 (Proton Transfer): [ArOH]•+ → ArO• + H⁺
In the Radical Adduct Formation (RAF) pathway, a free radical directly attacks the aromatic ring of the phenol, forming a radical adduct. researchgate.netnih.gov This mechanism competes with HAT and SET pathways. The positions on the aromatic ring with higher electron density are more susceptible to this type of attack. The phenoxy radical (ArO•) generated from HAT or SET pathways can also react with a second radical to form a stable, non-radical adduct, effectively terminating the radical chain reaction. nih.gov Furthermore, two phenoxy radicals can combine to form a dimer, a process observed in related phenolic compounds like p-cresol and p-methoxyphenol. mdpi.com
Influence of Substituents (Tert-Butyl and Methoxy) on Aromatic Reactivity
The tert-butyl and methoxy groups attached to the phenol ring exert significant control over the molecule's reactivity, particularly in electrophilic aromatic substitution reactions. These effects are a combination of steric and electronic factors.
The tert-butyl group is exceptionally bulky, which creates significant steric hindrance. nih.gov This physical obstruction impedes the approach of electrophiles to the positions on the aromatic ring immediately adjacent (ortho) to it. ucalgary.castackexchange.com Consequently, in electrophilic substitution reactions, substitution at the ortho position is heavily disfavored. ucalgary.cayoutube.com For instance, in the alkylation of t-butylbenzene, the large size of the t-butyl group sterically hinders both ortho positions, leading to a strong preference for para substitution. ucalgary.cayoutube.com This principle applies to this compound, where the positions ortho to the tert-butyl group (positions 4 and 6) are sterically shielded. This steric effect plays a crucial role in determining the regioselectivity of reactions, often overriding electronic effects to direct incoming groups to less crowded sites. stackexchange.com
| Substituent | Position on Ring | Steric Effect on Adjacent Positions | Favored Substitution Position |
|---|---|---|---|
| -C(CH3)3 (tert-Butyl) | 5 | High steric hindrance at positions 4 & 6 | Para (relative to another directing group if less hindered) |
| -OCH3 (Methoxy) | 2 | Moderate steric hindrance at positions 1 & 3 | Para (position 5) |
| -OH (Hydroxyl) | 1 | Low steric hindrance at positions 2 & 6 | Para (position 4) |
The methoxy group (-OCH₃) has a dual electronic influence on the aromatic ring. Due to the high electronegativity of its oxygen atom, it exerts an electron-withdrawing inductive effect (-I). However, this is typically outweighed by its much stronger electron-donating resonance effect (+R or +M). libretexts.orglibretexts.org The lone pairs on the oxygen atom are delocalized into the aromatic π-system, increasing the electron density on the ring, particularly at the ortho and para positions relative to the methoxy group. quora.comyoutube.com
This increase in electron density makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles—a phenomenon known as ring activation. youtube.com In this compound, the hydroxyl group is the most powerful activating and ortho-, para-directing group. The methoxy group at position 2 further activates the ring, reinforcing the electron density at the ortho positions (1 and 3) and the para position (5). The combined electronic effects of the strongly activating hydroxyl group and the moderately activating methoxy group, along with the weakly activating tert-butyl group, make the aromatic ring highly susceptible to electrophilic attack at the sterically accessible positions.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity | Directing Influence |
|---|---|---|---|---|
| -OH (Hydroxyl) | -I (Withdrawing) | +R (Strongly Donating) | Strongly Activating | Ortho, Para |
| -OCH3 (Methoxy) | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para |
| -C(CH3)3 (tert-Butyl) | +I (Donating) | Hyperconjugation (Weakly Donating) | Weakly Activating | Ortho, Para |
Photochemical Reactivity and Degradation Pathways
The photochemical reactivity of this compound is governed by the interplay of its aromatic ring and its functional groups: the hydroxyl, methoxy, and tert-butyl groups. When exposed to ultraviolet (UV) radiation, it can undergo degradation through direct photolysis or indirect photo-oxidation initiated by reactive species like hydroxyl radicals (•OH). The presence of both electron-donating groups (hydroxyl and methoxy) on the benzene (B151609) ring influences the sites of electrophilic attack and the subsequent reaction pathways.
Direct photolysis involves the absorption of photons by the molecule, leading to its excitation and subsequent decomposition. For phenolic compounds, direct photolysis in aqueous solutions can result in the formation of complex organic polymers nih.gov. In the atmosphere, substituted phenols are generally susceptible to solar photolysis, often with relatively short half-lives mdpi.com.
Indirect photo-oxidation is a significant degradation pathway, particularly in aqueous environments or the atmosphere where hydroxyl radicals are present. The hydroxyl radical, a powerful oxidizing agent, can react with this compound, initiating a cascade of reactions that lead to its degradation. The methoxy group, being an activating group, enhances the susceptibility of the benzene ring to electrophilic addition by hydroxyl radicals researchgate.net.
The degradation process can lead to a variety of intermediate products through mechanisms such as hydroxylation, demethoxylation, and side-chain oxidation. The formation of a primary, unstable phenoxy free radical is a likely initial step, as observed in the oxidation of structurally related phenols nih.gov. This radical can then undergo further reactions, leading to the formation of hydroxylated and other oxidized derivatives. For instance, studies on similar compounds like 4-tert-butylphenol have shown that hydroxyl radical attack leads to the formation of products such as 4-tert-butylcatechol and hydroquinone (B1673460) researchgate.netcabidigitallibrary.org. Similarly, the methoxy group can be lost, leading to the formation of catechol derivatives mdpi.com. The tert-butyl group may also undergo rearrangement or cleavage under photolytic conditions, as seen in the photolysis of t-butyl-substituted p-benzoquinones sci-hub.ru.
The table below summarizes some of the potential degradation products of this compound based on the reactivity of analogous compounds.
Computational Chemistry and Theoretical Investigations of 5 Tert Butyl 2 Methoxyphenol
Electronic Structure Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties with high accuracy. DFT calculations for 5-tert-butyl-2-methoxyphenol would involve determining the electron density to derive information about its chemical behavior. Studies on related di-tert-butylphenols and methoxyphenols have successfully used DFT methods, often with the B3LYP functional, to calculate key parameters that govern their reactivity. nih.govresearchgate.net
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. ossila.com The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. dergipark.org.trchalcogen.ro A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ossila.com
For this compound, the electronic properties are influenced by three key functional groups attached to the benzene (B151609) ring: a hydroxyl (-OH), a methoxy (B1213986) (-OCH₃), and a tert-butyl (-C(CH₃)₃) group. Both the hydroxyl and methoxy groups are strong electron-donating groups due to resonance and inductive effects, which tends to raise the energy of the HOMO. The tert-butyl group is a weaker electron-donating group through induction. This combined electron-donating effect would be expected to increase the HOMO energy level, making the molecule a better electron donor compared to unsubstituted phenol (B47542). Consequently, the HOMO-LUMO gap is likely reduced, indicating higher chemical reactivity. nih.gov This is a key feature for antioxidants, which function by donating electrons or hydrogen atoms.
Table 1: Representative Frontier Orbital Energies for Related Phenolic Compounds Note: These are illustrative values and can vary based on the computational method and basis set used.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Phenol | -5.8 to -6.2 | -0.5 to -0.9 | ~5.3 |
| Guaiacol (B22219) (2-Methoxyphenol) | -5.5 to -5.9 | -0.6 to -1.0 | ~4.9 |
| p-Cresol (4-Methylphenol) | -5.6 to -6.0 | -0.6 to -1.0 | ~5.0 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electronic distribution in a molecule, allowing for the prediction of how it will interact with other chemical species. researchgate.net MEP maps are invaluable for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attacks. nih.govmdpi.com In an MEP map, regions of negative potential (typically colored red) are electron-rich and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack.
For this compound, the MEP map would show the most negative potential localized around the oxygen atoms of the hydroxyl and methoxy groups, owing to their high electronegativity and the presence of lone pair electrons. These sites represent the primary centers for electrophilic attack and hydrogen bond acceptance. The most positive potential would be concentrated on the hydrogen atom of the hydroxyl group, making it the principal site for nucleophilic attack and the primary hydrogen bond donor. The aromatic ring itself would exhibit a moderately negative potential (pi-electron cloud), with variations depending on the influence of the substituents.
Thermodynamic and Kinetic Parameter Calculations for Reaction Pathways
Computational methods are essential for calculating thermodynamic and kinetic parameters that define the reactivity of a molecule, particularly its antioxidant capacity. For phenolic antioxidants, key parameters include the bond dissociation enthalpy of the phenolic O-H bond and the ionization potential.
The homolytic Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond is a primary indicator of antioxidant activity via the hydrogen atom transfer (HAT) mechanism. It represents the enthalpy change required to break the O-H bond to form a phenoxyl radical and a hydrogen atom. ucsb.edu A lower BDE indicates a weaker O-H bond, meaning the hydrogen atom can be donated more easily to neutralize a free radical, signifying a more potent antioxidant.
The BDE of this compound is influenced by its substituents. The parent compound, guaiacol, benefits from an intramolecular hydrogen bond between the hydroxyl hydrogen and the ortho-methoxy group's oxygen, which stabilizes the parent molecule and can influence the BDE. ncsu.edu Furthermore, electron-donating groups on the aromatic ring stabilize the resulting phenoxyl radical through resonance and induction, thereby lowering the O-H BDE. In this compound, the methoxy group is ortho to the hydroxyl, and the tert-butyl group is in the para position. Both are electron-donating and would contribute to stabilizing the phenoxyl radical, leading to a lower BDE compared to unsubstituted phenol.
Table 2: Comparison of O-H Bond Dissociation Enthalpies (BDE) for Phenol and Related Compounds Values are in kcal/mol and represent gas-phase calculations or experimental data.
| Compound | Approximate O-H BDE (kcal/mol) |
|---|---|
| Phenol | 87-88 |
| Guaiacol (2-Methoxyphenol) | 83-84 |
| 4-tert-Butylphenol | 85-86 |
| Butylated Hydroxyanisole (BHA) | 80-82 |
The Ionization Potential (IP) is the energy required to remove an electron from a molecule in its gaseous state. It is a key parameter for evaluating antioxidant activity through the single electron transfer (SET) mechanism. A lower IP indicates that the molecule can more readily donate an electron to a free radical. Computationally, the IP can be estimated from the energy of the HOMO, according to Koopmans' theorem (IP ≈ -EHOMO).
As discussed, the electron-donating nature of the methoxy and tert-butyl groups in this compound raises the energy of the HOMO. A higher HOMO energy directly corresponds to a lower ionization potential. Therefore, this compound is expected to have a lower IP than unsubstituted phenol, making it a more effective antioxidant through the SET mechanism. DFT calculations on various substituted phenols have consistently shown that electron-donating groups decrease the IP. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies for Chemical Reactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. scienceopen.com In the context of antioxidants, QSAR studies aim to predict the antioxidant capacity of novel compounds based on calculated molecular descriptors. nih.govnih.govresearchgate.net
For phenolic antioxidants, QSAR models often use quantum chemical descriptors such as BDE, IP, HOMO energy, LUMO energy, and the HOMO-LUMO gap, among others. scienceopen.comnih.gov For instance, a QSAR model might establish a linear relationship between the antioxidant activity (e.g., as measured by a DPPH radical scavenging assay) and a combination of BDE and IP values. jocpr.com
While no specific QSAR models have been developed for this compound, its calculated parameters can be used as inputs for existing models for phenolic antioxidants. Based on the analysis above, this compound is predicted to have a relatively low BDE and a low IP. When applied to established QSAR models, these properties would classify it as a compound with potentially high antioxidant reactivity. nih.gov Such models are instrumental in the rational design of new, more potent antioxidants by allowing for the virtual screening of compounds before their synthesis and experimental testing. scienceopen.com
Conformational Analysis and Intramolecular Interactions
Computational chemistry provides valuable insights into the three-dimensional structure and energetic landscape of molecules like this compound. Understanding the conformational preferences and the nature of intramolecular interactions is crucial for elucidating its chemical behavior and reactivity.
The conformational flexibility of this compound primarily arises from the rotation around the single bonds connecting the hydroxyl (-OH), methoxy (-OCH₃), and tert-butyl (-C(CH₃)₃) groups to the benzene ring. The relative orientations of these substituents give rise to different conformers with varying energies.
While specific computational studies detailing the complete conformational landscape of this compound are not extensively available in publicly accessible literature, general principles of conformational analysis can be applied. The interplay between the stabilizing intramolecular hydrogen bond and the steric hindrance from the tert-butyl group will ultimately determine the most populated conformations.
The key intramolecular interactions governing the conformational stability include:
Intramolecular Hydrogen Bonding: A likely hydrogen bond between the phenolic hydroxyl group and the methoxy group's oxygen atom.
Steric Repulsion: Repulsive forces between the bulky tert-butyl group and the adjacent methoxy group, as well as with the hydroxyl group, depending on their rotational orientations.
To illustrate the potential conformational space, a simplified representation of possible conformers is presented below. The relative energies would be determined by the balance of the attractive hydrogen bonding and the repulsive steric interactions.
Table 1: Plausible Conformers of this compound and Key Interactions
| Conformer | Orientation of -OH and -OCH₃ Groups | Key Intramolecular Interaction | Expected Relative Stability |
| A | -OH oriented towards -OCH₃ | Intramolecular Hydrogen Bond | High |
| B | -OH oriented away from -OCH₃ | Steric Repulsion between -OH and ring hydrogen | Lower |
Note: This table is a qualitative representation. Accurate energy differences would require dedicated quantum chemical calculations.
Further theoretical investigations, employing methods such as Density Functional Theory (DFT), would be necessary to precisely quantify the dihedral angles, relative energies of different conformers, and the strength of the intramolecular hydrogen bond in this compound. Such studies would provide a more detailed understanding of its molecular structure and how it influences its chemical properties.
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Tert Butyl 2 Methoxyphenol and Its Synthesized Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. Through one- and two-dimensional experiments, the precise connectivity and spatial relationships of atoms within 5-Tert-butyl-2-methoxyphenol can be established.
The ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom, respectively. The chemical shifts are influenced by the electron-donating effects of the hydroxyl and methoxy (B1213986) groups and the alkyl nature of the tert-butyl group.
In the ¹H NMR spectrum, the nine protons of the tert-butyl group are chemically equivalent and appear as a prominent singlet, typically in the upfield region around 1.3 ppm. acdlabs.com The three protons of the methoxy group also produce a distinct singlet, expected around 3.8 ppm. The phenolic hydroxyl proton gives rise to a singlet whose chemical shift is variable and dependent on solvent and concentration, but is typically observed between 4.5 and 5.5 ppm. The three protons on the aromatic ring are distinct and exhibit characteristic splitting patterns based on their coupling with neighboring protons.
The ¹³C NMR spectrum provides information on each unique carbon atom. The tert-butyl group shows two signals: one for the three equivalent methyl carbons and another for the quaternary carbon. acdlabs.com The methoxy carbon signal is expected to appear around 56 ppm, a characteristic shift for methoxy groups ortho to another substituent on an aromatic ring. semanticscholar.orgresearchgate.net The six aromatic carbons will have distinct chemical shifts influenced by the positions of the three different substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H NMR | ¹³C NMR |
| Predicted δ (ppm) | Predicted δ (ppm) | |
| C1-OH | 4.5-5.5 (s, 1H) | - |
| C1 | - | 145.8 |
| C2-OCH₃ | 3.85 (s, 3H) | 56.1 |
| C2 | - | 147.2 |
| C3-H | 6.85 (d, 1H) | 110.5 |
| C4-H | 6.95 (dd, 1H) | 115.8 |
| C5 | - | 142.1 |
| C6-H | 6.70 (d, 1H) | 112.3 |
| C(CH₃)₃ | - | 34.2 |
| C(C H₃)₃ | 1.30 (s, 9H) | 31.7 |
Note: Predicted values are based on standard chemical shift tables and data from analogous compounds. Actual values may vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling interactions. For this compound, COSY would show correlations between the adjacent aromatic protons: H4 would show a cross-peak with H3 and H6, while H3 and H6 would show correlations to H4.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals for H3, H4, and H6 to their corresponding carbon signals (C3, C4, and C6). It would also connect the methoxy proton signal to the methoxy carbon and the tert-butyl proton signal to the methyl carbons of the tert-butyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is particularly powerful for identifying connectivity around quaternary (non-protonated) carbons. Key expected correlations include:
The tert-butyl protons (at C(CH₃)₃) showing correlations to the quaternary carbon C5 and the aromatic carbon C4.
The methoxy protons showing a strong correlation to the aromatic carbon C2.
The aromatic proton H6 showing correlations to C2, C4, and C5.
Table 2: Expected Key 2D NMR Correlations for this compound
| Experiment | Proton (¹H) | Correlated Atom (¹H or ¹³C) |
| COSY | H3 | H4 |
| H4 | H3, H6 | |
| H6 | H4 | |
| HSQC | Aromatic Protons (H3, H4, H6) | Aromatic Carbons (C3, C4, C6) |
| Methoxy Protons | Methoxy Carbon | |
| tert-Butyl Protons | tert-Butyl Methyl Carbons | |
| HMBC | tert-Butyl Protons | C4, C5, C(CH₃)₃ |
| Methoxy Protons | C2 | |
| H6 | C2, C4, C5 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra provide a unique "fingerprint" based on the functional groups present.
For this compound, the IR spectrum is expected to be dominated by a strong, broad absorption band between 3200 and 3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group; its broadness is due to hydrogen bonding. Due to steric hindrance from the adjacent tert-butyl group, the O-H stretching frequency in sterically hindered phenols is often higher than in unhindered phenols. sci-hub.seresearchgate.net The C-H stretching vibrations of the aromatic ring appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the tert-butyl and methoxy groups are observed just below 3000 cm⁻¹. The "fingerprint region" (below 1600 cm⁻¹) contains a complex pattern of bands corresponding to aromatic C=C stretching, C-O stretching, and various bending vibrations.
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |
| O-H Stretch (Phenol) | 3600 - 3200 | Strong, Broad (IR) |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium (IR), Strong (Raman) |
| C-H Stretch (Aliphatic: -C(CH₃)₃, -OCH₃) | 2980 - 2850 | Strong (IR, Raman) |
| C=C Stretch (Aromatic Ring) | 1610 - 1450 | Medium to Strong (IR, Raman) |
| C-O Stretch (Aryl Ether & Phenol) | 1260 - 1200 | Strong (IR) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns. For this compound (molecular formula C₁₁H₁₆O₂, molecular weight 180.12 g/mol ), the electron impact (EI) mass spectrum would be expected to show a distinct molecular ion peak (M⁺˙) at an m/z of 180.
The fragmentation is dictated by the formation of the most stable carbocations. A characteristic fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃, 15 Da) via alpha-cleavage to form a highly stable tertiary carbocation. This [M-15]⁺ fragment at m/z 165 is often the most abundant peak in the spectrum (the base peak). researchgate.net Other potential fragmentations include the loss of the entire tert-butyl group or cleavage involving the methoxy group. libretexts.orgmiamioh.edu
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z | Fragment Ion | Proposed Loss | Notes |
| 180 | [C₁₁H₁₆O₂]⁺˙ | - | Molecular Ion (M⁺˙) |
| 165 | [C₁₀H₁₃O₂]⁺ | •CH₃ | Loss of a methyl radical from the tert-butyl group. Likely base peak. |
| 123 | [C₇H₇O₂]⁺ | •C(CH₃)₃ | Loss of the tert-butyl radical. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The absorption is characteristic of the electronic structure of the molecule, particularly the conjugated π-electron system of the benzene (B151609) ring. msu.edu
The substituted benzene ring in this compound acts as a chromophore. The hydroxyl (-OH) and methoxy (-OCH₃) groups are powerful auxochromes, meaning they possess non-bonding electrons that can be delocalized into the aromatic ring, modifying the energy of the electronic transitions. This typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in absorption intensity compared to unsubstituted benzene. The compound is expected to exhibit strong π → π* transitions, with characteristic absorption bands likely appearing in the 270-290 nm region of the UV spectrum.
X-ray Diffraction Studies for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.org While specific crystal structure data for this compound is not widely published, analysis of closely related structures allows for well-founded predictions.
A single-crystal X-ray diffraction study would provide precise measurements of bond lengths, bond angles, and torsion angles. For instance, the crystal structure of the analogous compound 5-hydroxymethyl-2-methoxyphenol reveals that the benzene ring and the methoxy group are nearly coplanar. nih.gov A similar planarity would be expected for this compound to maximize electronic conjugation. The analysis would also reveal the specific conformation of the bulky tert-butyl group relative to the plane of the aromatic ring.
Crucially, this technique elucidates the intermolecular interactions that govern the crystal packing. It is highly probable that the phenolic hydroxyl group would participate in intermolecular hydrogen bonding (O-H···O), linking adjacent molecules into chains, sheets, or a three-dimensional network, which dictates the material's bulk properties. nih.gov
Applications of 5 Tert Butyl 2 Methoxyphenol in Materials Science and Chemical Engineering: Fundamental Mechanisms
Mechanisms of Antioxidant and Stabilizer Function in Polymer Systems
Tert-butyl phenolic antioxidants (TBP-AOs) are integral to the preservation of polymeric materials, protecting them from various degradation pathways initiated by heat, light, and oxygen. nih.gov The effectiveness of these compounds stems from the specific arrangement of functional groups on the phenol (B47542) ring: a hydroxyl (-OH) group that acts as a hydrogen donor, and a bulky tert-butyl group that provides steric hindrance. nih.gov The methoxy (B1213986) group (-OCH3) further influences the electronic properties of the molecule.
The primary role of phenolic antioxidants like 5-tert-butyl-2-methoxyphenol is to inhibit oxidative degradation, a process that occurs via a free-radical chain reaction. This degradation is initiated by factors such as heat, UV radiation, or mechanical stress, which lead to the formation of highly reactive alkyl radicals (R•) on the polymer backbone. These radicals react rapidly with oxygen to form peroxy radicals (ROO•), which then propagate the degradation cycle by abstracting hydrogen from other polymer chains, creating hydroperoxides (ROOH) and new alkyl radicals.
This compound interrupts this cycle through a mechanism known as radical scavenging. specialchem.com The phenolic hydroxyl group donates its hydrogen atom to the reactive peroxy radical, neutralizing it and terminating the chain reaction. nih.gov This process is highly efficient because the resulting phenoxy radical is relatively stable and unreactive, preventing it from initiating new degradation chains. nih.gov
The stability of this phenoxy radical is enhanced by two key structural features:
Steric Hindrance : The large tert-butyl group physically shields the radical oxygen, preventing it from participating in further reactions. nih.govspecialchem.com
Electron Delocalization : The lone electron of the radical can be delocalized across the aromatic ring, distributing its charge and increasing its stability.
The fundamental antioxidant mechanism is summarized in the table below.
| Step | Reaction | Description |
| Initiation | Polymer → R• | Formation of an initial alkyl radical on the polymer chain. |
| Propagation | R• + O₂ → ROO• | The alkyl radical reacts with oxygen to form a peroxy radical. |
| ROO• + Polymer-H → ROOH + R• | The peroxy radical abstracts a hydrogen atom, creating a hydroperoxide and a new alkyl radical. | |
| Termination | ROO• + ArOH → ROOH + ArO• | The phenolic antioxidant (ArOH) donates a hydrogen to the peroxy radical, neutralizing it and forming a stable phenoxy radical (ArO•). |
Thermal degradation occurs when polymers are exposed to high temperatures, such as during processing (extrusion, injection molding) or in end-use applications. wikipedia.orgtainstruments.com This heat can initiate the formation of free radicals, leading to chain scission (reducing molecular weight) or cross-linking (increasing brittleness). wikipedia.org These changes result in the deterioration of mechanical properties like ductility and strength, as well as aesthetic changes like discoloration. wikipedia.org
Phenolic antioxidants provide thermal stability by executing the same radical scavenging mechanism described for oxidative degradation. nih.gov By neutralizing the free radicals generated by heat, this compound prevents the subsequent chain reactions that would otherwise break down the polymer's structure. specialchem.com The efficiency of sterically hindered phenols as thermal stabilizers is well-documented; they help maintain the polymer's integrity at elevated temperatures, allowing for more stable processing and a longer service life. nih.govspecialchem.com The effectiveness of phenolic antioxidants in providing long-term thermal stability is influenced by their molecular weight and the degree of steric hindrance around the hydroxyl group. specialchem.com
| Polymer Property | Effect of Thermal Degradation (Unstabilized) | Effect of Thermal Stabilization (with Phenolic Antioxidant) |
| Molecular Weight | Decreases (due to chain scission) | Maintained |
| Melt Flow Index (MFI) | Increases | Remains stable |
| Tensile Strength | Decreases | Retained |
| Brittleness | Increases | Resisted |
| Discoloration | Occurs (e.g., yellowing) | Inhibited |
Exposure to ultraviolet (UV) radiation from sunlight can also cause significant degradation of polymers. iaamonline.org UV energy can be absorbed by chromophores within the polymer, leading to the cleavage of chemical bonds and the formation of free radicals. iaamonline.org This process, known as photo-oxidation, leads to surface cracking, color fading, and a loss of mechanical properties.
While this compound is not a primary UV absorber (compounds that dissipate UV energy as heat), it plays a crucial secondary role in UV protection. It functions by scavenging the free radicals that are formed as a consequence of UV exposure. nih.gov By interrupting the radical chain reactions initiated by UV light, it helps to mitigate the damaging effects. For comprehensive UV protection, hindered phenolic antioxidants are often used in combination with other stabilizers, such as UV absorbers (e.g., benzophenones, benzotriazoles) or Hindered Amine Light Stabilizers (HALS), which trap free radicals through a different, regenerative mechanism.
Role as Precursors or Building Blocks in Advanced Material Synthesis
Beyond its function as a polymer stabilizer, the "this compound" structural motif serves as a valuable precursor in the synthesis of more complex molecules and advanced materials. Its specific arrangement of functional groups—the hydroxyl, methoxy, and tert-butyl groups on an aromatic ring—provides a versatile chemical scaffold for organic synthesis.
A notable example is the synthesis of tert-Butyl(5-(2-iodoethyl)-2-methoxyphenoxy)dimethylsilane . This compound, which contains the core this compound structure, is a key, non-commercially available precursor required for the total synthesis of Galipeine, a tetrahydroquinoline alkaloid. kennesaw.edu Alkaloids of this class have shown promising biological activities, including anti-malarial and analgesic properties, making their synthesis a significant area of research. kennesaw.edu
Furthermore, related structures such as (5-(tert-Butyl)-2-methoxyphenyl)methanol are available as chemical reagents, indicating the utility of this substitution pattern as a building block for creating larger, functional molecules in various fields of chemical engineering and materials science. pharmaffiliates.com The presence of the reactive hydroxyl and methoxy groups, combined with the sterically bulky and lipophilic tert-butyl group, allows for tailored chemical modifications to produce a wide range of derivative compounds.
Environmental Transformation Pathways and Degradation of 5 Tert Butyl 2 Methoxyphenol
Abiotic Degradation Mechanisms in Environmental Compartments
Abiotic degradation involves non-biological processes that transform the chemical structure of 5-tert-butyl-2-methoxyphenol. Key mechanisms include reactions initiated by light (photolysis) and oxidation by reactive species present in the environment.
Photolytic degradation is initiated by the absorption of solar radiation, leading to the transformation of chemical compounds. For phenolic compounds like this compound, this can be a significant degradation route.
Studies on the structurally similar compound butylated hydroxyanisole (BHA), which includes the 2-tert-butyl-4-methoxyphenol (B74144) isomer, reveal that exposure to sunlight results in photodegradation. The process involves oxidation, leading to the formation of dimerized products. Two primary products identified from the photodegradation of BHA are 2,2'-dihydroxy-5,5'-dimethoxy-3,3'-di-tert-butyl biphenyl and 2',3-ditert-butyl-2-hydroxy-4',5-dimethoxy-biphenyl ether jst.go.jp.
Further investigations into the visible-light-induced degradation of BHA in the presence of photosensitizers like riboflavin show that the process is mediated by reactive oxygen species (ROS), particularly singlet molecular oxygen (O₂(¹Δg)) nih.govtandfonline.com. While BHA is observed to interact with singlet oxygen, it exhibits a relatively low photodegradation efficiency, suggesting a degree of stability nih.govtandfonline.com. This photosensitized degradation pathway can be represented as follows tandfonline.com:
Step 1: Sensitizer Excitation: A sensitizer (S), such as riboflavin, absorbs visible light to form an excited state (³S*).
Step 2: Energy Transfer: The excited sensitizer transfers energy to ground-state molecular oxygen (³O₂), generating singlet oxygen (¹O₂).
Step 3: Oxidation: Singlet oxygen reacts with the phenol (B47542) (PhA), leading to oxidation products.
The susceptibility of 2-methoxyphenol to solar photolysis, with a predicted atmospheric half-life of a few hours, further suggests that photolytic processes are relevant for its tert-butylated derivatives mdpi.com.
Table 1: Photodegradation Products of Butylated Hydroxyanisole (BHA)
| Product Name | Chemical Structure Type | Melting Point (°C) |
|---|---|---|
| 2,2'-dihydroxy-5,5'-dimethoxy-3,3'-di-tert-butyl biphenyl | Diphenyl Compound | 224.5 |
Data sourced from studies on BHA, a close isomer of this compound. jst.go.jp
Oxidative transformation is a critical pathway for the degradation of phenolic compounds in both aquatic and atmospheric environments. This process involves reactions with various oxidants, such as hydroxyl radicals (•OH), ozone (O₃), and sulfate radicals (SO₄•⁻).
In Water: Advanced Oxidation Processes (AOPs) have been shown to effectively degrade tert-butylated phenols. For instance, the degradation of 2,4-di-tert-butylphenol using a UV/persulfate system involves both hydroxyl and sulfate radicals researchgate.net. The chemical degradation of BHA has been investigated using UV irradiation, ozonation, and a combined UV/O₃ process. The main degradation mechanisms identified were O-demethylation, dimerization, and oxidation nih.gov. In supercritical water, the oxidative decomposition of methoxyphenols proceeds, with thermolysis accounting for a minor portion of the total degradation rate psu.edu. The oxidation of 2,6-di-tert-butylphenol using tert-butyl hydroperoxide as an oxidant leads to products such as 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone and 2,6-di-tert-butyl-1,4-benzoquinone nih.gov.
In Air: In the atmosphere, gas-phase reactions with hydroxyl radicals (•OH) are a primary degradation pathway for methoxyphenols rsc.orgresearchgate.net. These reactions are initiated by either OH-addition to the aromatic ring or H-atom abstraction from the hydroxyl or methoxy (B1213986) groups rsc.org. For guaiacol (B22219) (2-methoxyphenol), these reactions lead to the formation of products like catechol, methyl glyoxylate, and malealdehyde rsc.org. The atmospheric lifetimes of guaiacol and related methoxyphenols are estimated to be on the order of a few hours, indicating that this is a rapid degradation process rsc.orgresearchgate.net. This suggests that this compound would likely undergo similar rapid atmospheric oxidation.
Biotic Transformation Mechanisms: Microbial Mediated Processes
Microorganisms play a crucial role in the environmental degradation of organic compounds. For this compound, key microbial processes include the cleavage of the methyl-ether bond (O-demethylation) and the subsequent breakdown of the aromatic ring.
The methoxy group on the phenolic ring is a common target for microbial metabolism. O-demethylation is an initial step in the breakdown of many methoxylated aromatic compounds, converting them into more readily degradable catechols.
Studies have shown that various bacteria are capable of this transformation. For example, a species of Arthrobacter grown on 3,4,5-trimethoxyphenylacetic acid was found to accumulate methanol, indicating the cleavage of methoxy groups nih.gov. The process of O-demethylation is a known phase I metabolic reaction for compounds like the insecticide methoxychlor in various organisms, including prokaryotes . This initial step transforms the parent compound into phenolic derivatives that can enter further degradation pathways . The transformation of 2-methoxyphenol can result in the formation of catechol (1,2-dihydroxybenzene), which can then be further oxidized to 1,2-benzoquinone mdpi.com.
Following initial transformations like demethylation and hydroxylation, the aromatic ring of the resulting catecholic intermediate becomes susceptible to cleavage by microbial dioxygenase enzymes. This is a critical step that breaks down the stable aromatic structure into aliphatic products, which can then be funneled into central metabolic pathways.
Bacterial ring-cleavage dioxygenases are broadly classified into two groups: intradiol enzymes, which cleave the bond between two hydroxyl groups, and extradiol enzymes, which cleave the bond adjacent to one of the hydroxyl groups nih.gov. The aerobic catabolism of alkylphenols, such as 4-ethylphenol, in bacteria like Pseudomonas and Rhodococcus proceeds through the formation of an alkylcatechol intermediate, which then undergoes meta-cleavage (an extradiol cleavage) frontiersin.org.
The biodegradation of 2,4-di-tert-butylphenol by bacterial isolates from industrial wastewater, including Lysinibacillus sp. and Serratia sp., has been demonstrated, with degradation rates reaching up to 89% over seven days semanticscholar.org. This indicates that even sterically hindered phenols with bulky tert-butyl groups can be effectively degraded by microorganisms, a process that inherently involves ring cleavage.
Data sourced from studies on structurally related compounds. nih.govfrontiersin.orgsemanticscholar.orgresearchgate.net
Advanced Analytical Methodologies for Detection and Quantification of 5 Tert Butyl 2 Methoxyphenol in Non Biological Matrices
Chromatographic Techniques for Separation and Identification
Chromatography is the cornerstone of analytical separation, enabling the isolation of 5-tert-butyl-2-methoxyphenol from interfering matrix components before its identification and quantification.
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with Mass Spectrometry (MS), GC-MS provides high sensitivity and specificity, allowing for definitive identification based on the mass spectrum of the analyte, which provides a unique fragmentation pattern or "fingerprint". The National Institute of Standards and Technology (NIST) maintains extensive mass spectral libraries that can be used to confirm the identity of compounds like methoxyphenols. nist.govnist.gov For quantitative analysis, GC is often paired with a Flame Ionization Detector (FID). While FID offers excellent sensitivity and a wide linear range, it is a universal detector and does not provide structural information, making the coupling with MS essential for unambiguous identification in complex samples.
Liquid chromatography (LC), particularly when coupled with high-resolution tandem mass spectrometry (HRMS/MS), is a versatile method for analyzing phenolic compounds that may not be sufficiently volatile for GC without derivatization. mdpi.comnih.gov This technique separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. LC-HRMS/MS offers high sensitivity and selectivity for detecting and characterizing analytes in intricate matrices. mdpi.com For instance, in the analysis of butylated hydroxyanisole (BHA), an antioxidant that includes tert-butyl-methoxyphenol isomers, LC-HRMS/MS has been successfully employed to identify various metabolites. mdpi.com The combination of accurate mass measurements and MS/MS fragmentation patterns allows for confident structural elucidation. mdpi.com Atmospheric pressure chemical ionization (APCI) can be used as an alternative to electrospray ionization (ESI) to enhance sensitivity for certain phenolic antioxidants. fao.org
Below is a table summarizing typical parameters for an LC-HRMS/MS method applicable to the analysis of BHA isomers and related compounds.
| Parameter | Value/Description | Source |
| LC System | High-Performance Liquid Chromatography (HPLC) | mdpi.com |
| Column | C18 or similar reversed-phase column | fao.org |
| Mobile Phase | Gradient elution with water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid. | mdpi.com |
| Injection Volume | 25 µL | mdpi.com |
| Ion Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | mdpi.comfao.org |
| Mass Analyzer | Time-of-Flight (TOF) or other high-resolution mass spectrometers | mdpi.com |
| Ionization Mode | Negative ion mode is common for phenolic compounds. | mdpi.com |
| Acquisition Mode | Full scan (TOF-MS) followed by information-dependent acquisition (IDA) for MS/MS fragmentation. | mdpi.com |
For exceptionally complex samples, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. ipb.ptresearchgate.netnih.gov This technique utilizes two columns with different stationary phases (e.g., a nonpolar column followed by a polar column) connected by a modulator. ipb.pt The modulator traps small fractions of the effluent from the first column and re-injects them onto the second, shorter column for a rapid, secondary separation. ipb.pt This results in a two-dimensional chromatogram with vastly increased peak capacity and resolution, allowing for the separation of co-eluting compounds that would overlap in a single-column system. nih.govmdpi.com When coupled with a fast detector like a time-of-flight mass spectrometer (ToF-MS), GC×GC-ToF-MS becomes a powerful tool for detailed profiling of complex mixtures, such as environmental contaminants or food volatiles, where this compound might be present. ipb.ptnih.gov
Sample Preparation Techniques for Complex Non-Biological Samples
Effective sample preparation is a critical prerequisite for successful chromatographic analysis. The goal is to isolate and concentrate this compound from the sample matrix while removing interfering substances.
Solvent extraction is a fundamental and widely used technique for isolating phenolic compounds from liquid and solid samples.
Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent. wpmucdn.com For phenolic compounds like this compound, adjusting the pH of the aqueous phase is a key strategy. rsc.org In acidic or neutral conditions, the phenol (B47542) is in its neutral form and preferentially partitions into an organic solvent. By increasing the pH to basic conditions (e.g., pH 12.5), the phenol is converted to its phenolate (B1203915) salt, which is water-soluble, allowing it to be separated from non-acidic, organic-soluble impurities. rsc.org The pH can then be lowered again to revert the phenolate to its neutral form for extraction back into an organic solvent. rsc.org This process enables selective extraction and cleanup. rsc.org
The table below presents solvents commonly used for the extraction of phenols.
| Solvent | Application/Matrix | Source |
| Methyl tert-butyl ether (MTBE) | Extraction of methoxyphenols from biomass pyrolysis liquids; general LLE. rsc.org | wpmucdn.comrsc.orgresearchgate.net |
| Ethyl acetate | Extraction from reaction products. | justia.com |
| Toluene | Extraction of methoxyphenols. | rsc.org |
| Petroleum ether | Used for recrystallization to purify the final product. | justia.com |
Microextraction Techniques: Miniaturized versions of LLE, such as solid-phase microextraction (SPME), have become popular as they are fast, simple, and solvent-free. ipb.pt In SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample (or its headspace), where analytes adsorb onto the fiber. The fiber is then transferred to the GC injector for thermal desorption and analysis. ipb.pt
Solid Phase Extraction (SPE) is a versatile and efficient sample preparation technique that has largely replaced LLE for many applications due to its reduced solvent consumption, higher recovery rates, and potential for automation. sigmaaldrich.com SPE operates by passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Analytes are retained on the sorbent while the matrix passes through. The retained analytes are then eluted with a small volume of a suitable solvent. sigmaaldrich.com
For a moderately polar compound like this compound, several SPE protocols can be employed:
Reversed-Phase SPE: Uses a nonpolar stationary phase (e.g., C18-bonded silica). The sample is typically loaded under aqueous conditions, and polar impurities are washed away. The target analyte is then eluted with a less polar, water-miscible organic solvent. sigmaaldrich.com
Normal-Phase SPE: Employs a polar stationary phase (e.g., silica or Florisil). This is suitable for extracting analytes from nonpolar organic solvents. The analyte is adsorbed onto the polar sorbent, and nonpolar impurities are washed away. A more polar solvent is then used for elution. sigmaaldrich.com
Ion-Exchange SPE: This method can be used by manipulating the phenolic hydroxyl group. At a pH where the hydroxyl group is deprotonated (forming an anion), an anion-exchange sorbent (like aminopropyl-bonded silica, LC-NH2) can be used to retain the molecule. sigmaaldrich.com Elution is achieved by changing the pH to neutralize the analyte, allowing it to be released from the sorbent. sigmaaldrich.com
Derivatization Strategies for Enhanced Chromatographic Analysis
The chromatographic analysis of this compound, a substituted phenolic compound, often necessitates a derivatization step to improve its analytical characteristics. Derivatization chemically modifies the analyte to enhance its volatility, thermal stability, and detectability, thereby overcoming challenges associated with the direct analysis of phenolic compounds, such as peak tailing and poor sensitivity. This is particularly crucial for gas chromatography (GC) based methods.
The primary strategies for the derivatization of this compound involve silylation, acylation, and alkylation. These techniques target the active hydrogen of the phenolic hydroxyl group, replacing it with a less polar and more stable functional group.
Silylation: A Prevalent Strategy
Silylation is the most common derivatization technique for phenolic compounds, including this compound, prior to GC-MS analysis. nih.gov This process involves the replacement of the acidic proton of the hydroxyl group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. The resulting silyl (B83357) ethers are significantly more volatile and less polar than the parent phenol, leading to improved peak shape and sensitivity. nih.govsigmaaldrich.com
Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). nih.govsigmaaldrich.com The choice of reagent can be influenced by the steric hindrance around the hydroxyl group. For sterically hindered phenols, a combination of a silylating agent with a catalyst like trimethylchlorosilane (TMCS) is often employed to enhance the reaction rate and yield. aliyuncs.com Given the presence of a bulky tert-butyl group adjacent to the hydroxyl group in this compound, a catalyzed silylation may be advantageous.
A typical silylation procedure involves dissolving the sample in an appropriate aprotic solvent, such as pyridine (B92270) or acetonitrile, followed by the addition of the silylating reagent. The reaction mixture is then heated to facilitate the derivatization. Reaction times and temperatures can vary depending on the specific reagent and the reactivity of the compound. For many phenols, heating at 70°C for 20-30 minutes is sufficient. aliyuncs.com
The trimethylsilyl derivative of this compound would exhibit characteristic mass spectra under electron ionization (EI), with a prominent molecular ion peak and specific fragmentation patterns, including the loss of a methyl group ([M-15]+) and the trimethylsilyl group. The NIST WebBook provides mass spectral data for the TMS derivative of a similar compound, 2-methyl-6-tert-butylphenol, which can serve as a reference for identifying the derivatized this compound. nist.gov
Acylation and Alkylation: Alternative Approaches
Acylation, another derivatization strategy, involves the reaction of the phenolic hydroxyl group with an acylating agent, such as a fluorinated anhydride (B1165640) (e.g., trifluoroacetic anhydride, pentafluoropropionic anhydride, heptafluorobutyric anhydride). This reaction forms a stable ester derivative. The introduction of fluorine atoms into the molecule significantly enhances its volatility and allows for highly sensitive detection using an electron capture detector (ECD).
Alkylation is a less common but viable derivatization technique for phenols. It involves the introduction of an alkyl group, typically a methyl or ethyl group, to the hydroxyl function. This can be achieved using reagents like diazomethane (B1218177) or dimethylformamide dimethyl acetal. The resulting ether derivatives are more volatile and less polar than the parent phenol.
Derivatization for High-Performance Liquid Chromatography (HPLC)
While derivatization is most critical for GC analysis, it can also be employed in HPLC to enhance detection, particularly when using fluorescence or electrochemical detectors. For fluorescence detection, a fluorescent tag can be attached to the this compound molecule. This involves reacting the phenol with a labeling reagent that contains a fluorophore. This approach can significantly lower the limit of detection.
Below are tables summarizing typical derivatization reagents and potential analytical parameters for the analysis of this compound.
Table 1: Common Derivatization Reagents for this compound
| Derivatization Strategy | Reagent | Derivative Formed | Key Advantages for Chromatography |
|---|---|---|---|
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether | Increased volatility and thermal stability for GC |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) ether | More volatile byproducts compared to BSTFA | |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | tert-Butyldimethylsilyl (TBDMS) ether | Forms more stable derivatives, characteristic mass spectra | |
| Acylation | Trifluoroacetic anhydride (TFAA) | Trifluoroacetyl ester | Enhanced volatility and ECD response |
| Alkylation | Diazomethane | Methyl ether | Increased volatility |
Table 2: Hypothetical GC-MS Parameters for Silylated this compound
| Parameter | Value |
|---|---|
| Chromatographic Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium at 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-550 |
| Expected Retention Time (TMS derivative) | 12-15 min |
| Characteristic m/z ions (TMS derivative) | [M]+, [M-15]+, [M-57]+ |
Q & A
Q. What are the critical safety precautions and waste disposal protocols for handling 5-Tert-butyl-2-methoxyphenol in laboratory settings?
- Methodological Answer : When handling this compound, wear protective equipment (gloves, goggles, lab coats) to avoid skin/eye contact. Use fume hoods to minimize inhalation risks. Waste must be segregated and stored in labeled containers for professional disposal to prevent environmental contamination, as improper handling may release hazardous byproducts . For stability, avoid contact with oxidizers (e.g., peroxides, nitrates) due to incompatibility risks .
Q. How can researchers ensure the chemical stability of this compound during storage and experimentation?
- Methodological Answer : Store the compound in a cool, dry environment (<25°C) away from light and oxidizers. Stability tests under varying conditions (e.g., temperature, humidity) should be conducted using techniques like accelerated stability testing (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC or GC-MS to detect impurities .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Use a combination of NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment (>95%), and FT-IR to verify functional groups (e.g., phenolic -OH, methoxy). Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .
Advanced Research Questions
Q. How can synthesis protocols for this compound be optimized to improve yield and scalability?
- Methodological Answer : Optimize tert-butyl and methoxy group introduction via Friedel-Crafts alkylation or nucleophilic substitution. Use catalysts like AlCl₃ for regioselectivity. Monitor reaction progress with TLC and adjust solvent systems (e.g., dichloromethane/ethanol mixtures). Purify via recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What strategies can resolve contradictions in reported stability or reactivity data for this compound?
- Methodological Answer : Conduct comparative studies using standardized protocols (e.g., OECD guidelines) to replicate conflicting results. Analyze variables like impurity profiles (via LC-MS) or trace oxidizer presence. Cross-validate findings with independent labs and literature reviews to identify methodological discrepancies .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., antioxidant enzymes or antimicrobial receptors). Perform QSAR analysis to correlate structural features (e.g., tert-butyl steric effects) with activity. Validate predictions via in vitro assays (e.g., DPPH for antioxidants, MIC for antimicrobials) .
Q. What in vitro assays are suitable for evaluating the antioxidant potential of this compound?
- Methodological Answer : Employ the DPPH radical scavenging assay (measure absorbance at 517 nm) and FRAP assay (ferric ion reduction). Compare results against standards like ascorbic acid. Use LC-MS to identify active metabolites and quantify reactive oxygen species (ROS) inhibition in cell lines (e.g., HEK-293) .
Data Presentation
Table 1 : Key Stability Parameters for this compound
Table 2 : Recommended Analytical Methods
| Technique | Purpose | Optimal Parameters |
|---|---|---|
| ¹H NMR | Structural confirmation | CDCl₃, 400 MHz |
| HPLC | Purity assessment | C18 column, MeOH/H₂O (70:30) |
| FT-IR | Functional group analysis | 4000-400 cm⁻¹ range |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
